Coumestrol

Catalog No.
S524260
CAS No.
479-13-0
M.F
C15H8O5
M. Wt
268.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumestrol

CAS Number

479-13-0

Product Name

Coumestrol

IUPAC Name

3,9-dihydroxy-[1]benzofuro[3,2-c]chromen-6-one

Molecular Formula

C15H8O5

Molecular Weight

268.22 g/mol

InChI

InChI=1S/C15H8O5/c16-7-1-3-9-11(5-7)19-14-10-4-2-8(17)6-12(10)20-15(18)13(9)14/h1-6,16-17H

InChI Key

ZZIALNLLNHEQPJ-UHFFFAOYSA-N

SMILES

O=C1C2=C(OC3=CC(O)=CC=C32)C4=C(O1)C=C(O)C=C4

Solubility

Soluble in DMSO

Synonyms

Coumestrol; BRN 0266702; BRN0266702; BRN-0266702; CCRIS 7311; CCRIS7311; CCRIS-7311; NSC 22842; NSC22842; NSC-22842

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=C3C=CC(=C4)O

Description

The exact mass of the compound Coumestrol is 268.0372 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22842. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Coumestan flavonoids [PK1209]. However, this does not mean our product can be used or applied in the same or a similar way.

Bone Health

Studies suggest coumestrol might be beneficial for bone health, particularly after menopause. Research indicates it can decrease bone resorption and promote bone mineralization . In vivo and in vitro studies have shown daily coumestrol injections reduced bone loss in ovariectomized rats, mimicking the effects of estrogen .

Metabolic Regulation

Coumestrol's potential role in regulating metabolism is another area of active research. Studies in ovariectomized rats suggest it might improve carbohydrate metabolism by decreasing glycogen levels in skeletal muscle . Additionally, research indicates coumestrol may lower plasma cholesterol levels in chicks, hinting at its possible application in human obesity and diabetes management .

Phytoalexin Defense in Plants

Coumestrol plays a vital role in plant defense mechanisms. It acts as a phytoalexin, a compound produced by plants in response to stress or pathogen attack. Studies have shown that coumestrol levels in soybean leaves increase significantly during the mature stages, coinciding with the plant's heightened defense needs .

Potential in Insulin Resistance Management

Recent research explores coumestrol's potential role in managing insulin resistance, a hallmark of type 2 diabetes. Studies suggest it might influence insulin resistance development by regulating the sphingolipid signaling pathway in liver cells . Coumestrol appears to reduce the accumulation of specific sphingolipids linked to insulin resistance while promoting the production of others with beneficial effects .

Coumestrol is a natural organic compound classified as a coumestan, a type of phytoestrogen. It was first identified in 1957 by E. M. Bickoff in ladino clover and alfalfa. This compound possesses estrogenic properties, allowing it to mimic the biological activity of estrogens in the body. Coumestrol is found in various plants, particularly soybeans, alfalfa sprouts, brussels sprouts, and spinach, with the highest concentrations occurring in clover and certain legumes .

That are significant for its synthesis and biological activity. Notably, it can be synthesized through:

  • Cyclization of 4-hydroxy-3-phenylcoumarins: This reaction involves the condensation of specific phenolic compounds.
  • Oxidation of flavylium salts: This method utilizes flavylium salts as intermediates to produce coumestrol.
  • Condensation of catechol with substituted 4-hydroxycoumarins: This approach combines catechol with specific coumarin derivatives to yield coumestrol .

These reactions highlight the compound's versatility and its potential for further chemical modifications.

The synthesis methods for coumestrol include:

  • Cyclization of 4-hydroxy-3-phenylcoumarins: This traditional method involves heating specific precursors.
  • Oxidation of flavylium salts: A more modern approach that utilizes oxidation chemistry to derive coumestrol from flavylium intermediates.
  • Condensation reactions: Utilizing catechol and other phenolic compounds allows for diverse synthetic pathways leading to coumestrol formation .

These methods provide a framework for both natural extraction and synthetic production of coumestrol.

Coumestrol has several applications:

  • Nutraceuticals: Due to its phytoestrogenic properties, it is explored for dietary supplements aimed at hormone-related health issues.
  • Pharmaceuticals: Its neuroprotective and anti-inflammatory effects position it as a candidate for drug development targeting conditions like depression and Alzheimer's disease .
  • Agriculture: Coumestrol's role as a phytoalexin suggests potential applications in plant defense mechanisms against pests .

Research on coumestrol's interactions reveals its ability to modulate various biological pathways:

  • Estrogen Receptor Modulation: Coumestrol interacts with estrogen receptors similarly to estradiol but with less potency, influencing gene expression related to reproductive health .
  • Monoamine Oxidase Inhibition: It selectively inhibits monoamine oxidase-A, which may affect mood regulation and cognitive functions .
  • Inflammatory Pathways: Studies indicate that coumestrol can suppress pro-inflammatory cytokines, contributing to its anti-inflammatory profile .

These interactions underline the compound's multifaceted roles in biological systems.

Coumestrol shares structural and functional similarities with other phytoestrogens and flavonoids. Here are some notable comparisons:

CompoundClassificationEstrogenic ActivityUnique Features
GenisteinIsoflavonoidModerateFound primarily in soy products
DaidzeinIsoflavonoidModerateMetabolized into equol
Biochanin AIsoflavonoidModerateFound in red clover
FormononetinIsoflavonoidLowPresent in various legumes
CoumestanCoumestanHighPrecursor to coumestrol

Coumestrol stands out due to its higher estrogenic activity compared to many isoflavones, making it particularly interesting for research into hormone-related health benefits .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

268.03717335 g/mol

Monoisotopic Mass

268.03717335 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

385 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V7NW98OB34

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Phytoestrogens

Pictograms

Irritant

Irritant

Other CAS

479-13-0

Wikipedia

Coumestrol
Mitobronitol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Coumestan flavonoids [PK1209]

General Manufacturing Information

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 3,9-dihydroxy-: INACTIVE

Dates

Modify: 2023-08-15
1: Park G, Baek S, Kim JE, Lim TG, Lee CC, Yang H, Kang YG, Park JS, Augustin M, Mrosek M, Lee CY, Dong Z, Huber R, Lee KW. Flt3 is a target of coumestrol in protecting against UVB-induced skin photoaging. Biochem Pharmacol. 2015 Dec 1;98(3):473-83. doi: 10.1016/j.bcp.2015.08.104. Epub 2015 Sep 2. PubMed PMID: 26341390.
2: Chandsawangbhuwana C, Baker ME. 3D models of human ERα and ERβ complexed with coumestrol. Steroids. 2014 Feb;80:37-43. doi: 10.1016/j.steroids.2013.11.019. Epub 2013 Dec 5. PubMed PMID: 24315835.
3: Seo DB, Jeong HW, Lee SJ, Lee SJ. Coumestrol induces mitochondrial biogenesis by activating Sirt1 in cultured skeletal muscle cells. J Agric Food Chem. 2014 May 14;62(19):4298-305. doi: 10.1021/jf404882w. Epub 2014 Apr 30. PubMed PMID: 24712520.
4: Cho SY, Cho S, Park E, Kim B, Sohn EJ, Oh B, Lee EO, Lee HJ, Kim SH. Coumestrol suppresses hypoxia inducible factor 1α by inhibiting ROS mediated sphingosine kinase 1 in hypoxic PC-3 prostate cancer cells. Bioorg Med Chem Lett. 2014 Jun 1;24(11):2560-4. doi: 10.1016/j.bmcl.2014.03.084. Epub 2014 Apr 3. PubMed PMID: 24768446.
5: Liu S, Hsieh D, Yang YL, Xu Z, Peto C, Jablons DM, You L. Coumestrol from the national cancer Institute's natural product library is a novel inhibitor of protein kinase CK2. BMC Pharmacol Toxicol. 2013 Jul 11;14:36. doi: 10.1186/2050-6511-14-36. PubMed PMID: 23845105; PubMed Central PMCID: PMC3726451.
6: Castro CC, Pagnussat AS, Moura N, da Cunha MJ, Machado FR, Wyse AT, Netto CA. Coumestrol treatment prevents Na+, K+ -ATPase inhibition and affords histological neuroprotection to male rats receiving cerebral global ischemia. Neurol Res. 2014 Mar;36(3):198-206. doi: 10.1179/1743132813Y.0000000286. PubMed PMID: 24512013.
7: Lim W, Jeong W, Song G. Coumestrol suppresses proliferation of ES2 human epithelial ovarian cancer cells. J Endocrinol. 2016 Mar;228(3):149-60. doi: 10.1530/JOE-15-0418. Epub 2015 Dec 23. PubMed PMID: 26698565.
8: Ferreira-Dias G, Botelho M, Zagrajczuk A, Rebordão MR, Galvão AM, Bravo PP, Piotrowska-Tomala K, Szóstek AZ, Wiczkowski W, Piskula M, Fradinho MJ, Skarzynski DJ. Coumestrol and its metabolite in mares' plasma after ingestion of phytoestrogen-rich plants: potent endocrine disruptors inducing infertility. Theriogenology. 2013 Oct 1;80(6):684-92. doi: 10.1016/j.theriogenology.2013.06.002. Epub 2013 Jul 9. PubMed PMID: 23845774.
9: Młynarczuk J, Wróbel MH, Kotwica J. Adverse influence of coumestrol on secretory function of bovine luteal cells in the first trimester of pregnancy. Environ Toxicol. 2013 Jul;28(7):411-8. doi: 10.1002/tox.20735. Epub 2011 Jun 7. PubMed PMID: 21656645.
10: Wang M, Sugimoto M, Ikeda S, Kume S. Effects of coumestrol administration to maternal mice during pregnancy and lactation on immunoblogulin A-secreting cells in mammary glands. Anim Sci J. 2013 Apr;84(4):322-7. doi: 10.1111/asj.12007. Epub 2012 Dec 3. PubMed PMID: 23590506.
11: Bianchi SE, Teixeira HF, Kaiser S, Ortega GG, Schneider PH, Bassani VL. A bioanalytical HPLC method for coumestrol quantification in skin permeation tests followed by UPLC-QTOF/HDMS stability-indicating method for identification of degradation products. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 May 1;1020:43-52. doi: 10.1016/j.jchromb.2016.03.012. Epub 2016 Mar 15. PubMed PMID: 27010353.
12: Lim W, Song G. Stimulatory Effects of Coumestrol on Embryonic and Fetal Development Through AKT and ERK1/2 MAPK Signal Transduction. J Cell Physiol. 2016 Dec;231(12):2733-40. doi: 10.1002/jcp.25381. Epub 2016 Mar 30. PubMed PMID: 26991852.
13: Lee YH, Yuk HJ, Park KH, Bae YS. Coumestrol induces senescence through protein kinase CKII inhibition-mediated reactive oxygen species production in human breast cancer and colon cancer cells. Food Chem. 2013 Nov 1;141(1):381-8. doi: 10.1016/j.foodchem.2013.03.053. Epub 2013 Mar 23. PubMed PMID: 23768371.
14: Jang YJ, Son HJ, Ahn J, Jung CH, Ha T. Coumestrol modulates Akt and Wnt/β-catenin signaling during the attenuation of adipogenesis. Food Funct. 2016 Dec 7;7(12):4984-4991. PubMed PMID: 27868125.
15: Canal Castro C, Pagnussat AS, Orlandi L, Worm P, Moura N, Etgen AM, Alexandre Netto C. Coumestrol has neuroprotective effects before and after global cerebral ischemia in female rats. Brain Res. 2012 Sep 20;1474:82-90. doi: 10.1016/j.brainres.2012.07.025. Epub 2012 Jul 21. PubMed PMID: 22824334.
16: Leuner O, Havlik J, Hummelova J, Prokudina E, Novy P, Kokoska L. Distribution of isoflavones and coumestrol in neglected tropical and subtropical legumes. J Sci Food Agric. 2013 Feb;93(3):575-9. doi: 10.1002/jsfa.5835. Epub 2012 Aug 28. PubMed PMID: 22926873.
17: Lee HI, Lee JH, Park KH, Sangurdekar D, Chang WS. Effect of soybean coumestrol on Bradyrhizobium japonicum nodulation ability, biofilm formation, and transcriptional profile. Appl Environ Microbiol. 2012 Apr;78(8):2896-903. doi: 10.1128/AEM.07336-11. Epub 2012 Feb 3. PubMed PMID: 22307307; PubMed Central PMCID: PMC3318843.
18: Liu H, Wang L, Ma H, Guo R, Kang R, Han J, Dong Z. Coumestrol inhibits carotid sinus baroreceptor activity by cAMP/PKA dependent nitric oxide release in anesthetized male rats. Biochem Pharmacol. 2015 Jan 1;93(1):42-8. doi: 10.1016/j.bcp.2014.11.001. Epub 2014 Nov 13. PubMed PMID: 25449602.
19: Zafar A, Singh S, Naseem I. Cu(II)-coumestrol interaction leads to ROS-mediated DNA damage and cell death: a putative mechanism for anticancer activity. J Nutr Biochem. 2016 Jul;33:15-27. doi: 10.1016/j.jnutbio.2016.03.003. Epub 2016 Mar 29. PubMed PMID: 27260464.
20: Hu YC, Wu CT, Lai JN, Tsai YT. Detection of a negative correlation between prescription of Chinese herbal products containing coumestrol, genistein or daidzein and risk of subsequent endometrial cancer among tamoxifen-treated female breast cancer survivors in Taiwan between 1998 and 2008: A population-based study. J Ethnopharmacol. 2015 Jul 1;169:356-62. doi: 10.1016/j.jep.2015.04.028. Epub 2015 Apr 28. PubMed PMID: 25934515.

Explore Compound Types